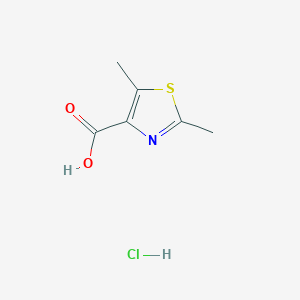

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride

CAS No.: 1803586-31-3

Cat. No.: VC2876608

Molecular Formula: C6H8ClNO2S

Molecular Weight: 193.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803586-31-3 |

|---|---|

| Molecular Formula | C6H8ClNO2S |

| Molecular Weight | 193.65 g/mol |

| IUPAC Name | 2,5-dimethyl-1,3-thiazole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H7NO2S.ClH/c1-3-5(6(8)9)7-4(2)10-3;/h1-2H3,(H,8,9);1H |

| Standard InChI Key | ASFFKQYQZGIQBX-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C)C(=O)O.Cl |

| Canonical SMILES | CC1=C(N=C(S1)C)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is derived from the parent compound 2,5-dimethyl-1,3-thiazole-4-carboxylic acid (CAS: 113366-73-7) . The parent compound consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms, with two methyl substituents at positions 2 and 5, and a carboxylic acid group at position 4. The hydrochloride salt is formed when the nitrogen atom in the thiazole ring accepts a proton from hydrochloric acid, creating an ionic bond with the chloride counter-ion.

The molecular formula of the parent compound is C6H7NO2S , and the hydrochloride salt would have the formula C6H7NO2S·HCl. This salt formation significantly alters the compound's physical properties while maintaining its core chemical reactivity patterns.

Structural Features

The thiazole core of the molecule consists of a five-membered ring with adjacent sulfur and nitrogen atoms. This heterocyclic structure contributes to the compound's aromaticity and influences its chemical behavior. The methyl groups at positions 2 and 5 provide hydrophobicity and steric effects, while the carboxylic acid at position 4 offers a site for further chemical modifications and interactions through hydrogen bonding.

In the hydrochloride salt form, the protonation typically occurs at the nitrogen atom of the thiazole ring, creating a positively charged species balanced by the chloride counter-ion. This ionic character significantly impacts the compound's solubility profile and stability characteristics.

Physical Properties

While specific data for the hydrochloride salt is limited in the search results, we can infer its properties based on similar thiazole derivatives. The compound likely appears as a crystalline solid with improved water solubility compared to its free base form. The melting point would be expected to be different from the parent compound due to the salt formation.

The hydrochloride salt formation generally enhances stability during storage and handling compared to the free acid form. This property makes it particularly valuable for pharmaceutical applications where consistent performance and extended shelf-life are critical factors.

Synthesis and Preparation Methods

General Synthetic Approaches

Based on the synthesis methods for related thiazole compounds, several potential routes exist for preparing Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride. The synthesis typically involves first creating the parent compound followed by salt formation with hydrochloric acid.

A common synthetic pathway for thiazole-4-carboxylic acid derivatives involves a multi-step process beginning with condensation reactions of appropriate precursors to form the thiazole ring, followed by functional group modifications to introduce the desired substituents. For the dimethyl derivative specifically, this would include ensuring methyl groups are present at positions 2 and 5.

Specific Synthetic Route

Drawing from the patent literature on similar compounds, a potential synthetic route may involve:

-

Formation of a thiazolidine intermediate using appropriate starting materials

-

Esterification of the carboxylic acid group for protection

-

Oxidation of the thiazolidine to form the thiazole ring

-

Hydrolysis to regenerate the carboxylic acid functionality

-

Treatment with hydrochloric acid to form the hydrochloride salt

This approach is supported by the synthetic method described for thiazole-4-carboxylic acid in the patent literature, which includes esterification, oxidation, and hydrolysis steps . The method describes using thiazolidine-4-carboxylic acid as a starting material, converting it to the methyl ester, and then oxidizing with manganese dioxide to form thiazole-4-carboxylic acid methyl ester, which is subsequently hydrolyzed to obtain thiazole-4-carboxylic acid .

Salt Formation Process

The conversion of Dimethyl-1,3-thiazole-4-carboxylic acid to its hydrochloride salt would typically involve treatment with anhydrous hydrogen chloride gas or concentrated hydrochloric acid under controlled conditions. This process is similar to the method mentioned for thiazolidine-4-carboxylic acid methyl ester hydrochloride, where dry hydrogen chloride gas is introduced until saturation .

The formation of the hydrochloride salt is particularly important for enhancing water solubility and bioavailability when the compound is intended for biological applications. The salt formation process must be carefully controlled to ensure purity and avoid potential side reactions or degradation.

Chemical Reactivity and Properties

Reactivity Profile

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride would demonstrate reactivity characteristic of both thiazole heterocycles and carboxylic acids, modified by the effects of salt formation. The thiazole ring generally shows aromatic character but is more reactive toward electrophilic substitution at the C-5 position compared to benzene due to the electron-withdrawing effect of the nitrogen and sulfur atoms.

Stability Considerations

The hydrochloride salt form generally offers improved stability under various storage conditions compared to the free acid form. This enhanced stability results from the ionic character of the salt, which reduces the compound's tendency to undergo degradation reactions.

Comparison with Related Compounds

Table 1 below presents a comparison of Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride with related thiazole derivatives:

Applications and Research Significance

Pharmaceutical Applications

Based on the reported properties of related thiazole derivatives, Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride likely possesses potential pharmaceutical applications. The thiazole core is found in numerous biologically active compounds, and the specific substitution pattern of this compound may confer unique biological properties.

Similar thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The 2-methyl-1,3-thiazole-4-carboxylic acid compound, for example, has garnered attention due to its diverse biological activities, making it a subject of interest in scientific research and industrial applications.

The hydrochloride salt form would particularly enhance the compound's potential as a pharmaceutical ingredient due to improved water solubility, which often translates to better bioavailability in physiological systems.

Synthetic Applications

In synthetic organic chemistry, Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride serves as a valuable building block for creating more complex molecules. The carboxylic acid functional group provides a reactive handle for further transformations, while the thiazole core offers a rigid scaffold with specific electronic properties.

The compound can be used in the synthesis of bioactive molecules, including potential drug candidates targeting various diseases. The hydrochloride salt form may provide advantages in certain synthetic sequences where enhanced solubility in polar solvents is beneficial.

Analytical Characterization

Chromatographic Analysis

For purity determination and quantitative analysis, high-performance liquid chromatography (HPLC) would be the preferred method. The chromatographic conditions would need to be optimized for the polar nature of the hydrochloride salt, potentially using reverse-phase columns with appropriate mobile phase compositions.

Gas chromatography may be less suitable for direct analysis of the hydrochloride salt due to its ionic nature and relatively high molecular weight, though derivatization techniques could potentially be employed for specific analytical needs.

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including bond lengths, angles, and three-dimensional packing arrangement in the crystal lattice. This technique would be particularly valuable for confirming the exact site of protonation in the hydrochloride salt and understanding the hydrogen bonding networks that stabilize the structure.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on systematic studies of structure-activity relationships by comparing Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride with analogues having different substituent patterns. This approach would help identify the optimal structural features for specific applications, particularly in pharmaceutical research.

The impact of methyl group positions on biological activity could be further explored, as well as the effect of replacing the methyl groups with other alkyl or functional groups. These studies would contribute to understanding the fundamental structure-property relationships of thiazole derivatives.

Novel Synthetic Methodologies

Development of more efficient and environmentally friendly synthetic routes to Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride represents another promising research direction. This could include exploration of catalytic methods, continuous flow processes, or biocatalytic approaches.

Based on the synthetic methods described for related compounds, there is potential for optimizing reaction conditions to improve yields and reduce environmental impact . The oxidation step, in particular, might benefit from exploration of alternative oxidants to manganese dioxide.

Expanded Application Studies

The potential applications of Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride in various fields could be further investigated through systematic screening studies. Given the biological activities reported for similar thiazole derivatives, focused evaluation of antimicrobial, anti-inflammatory, and anticancer properties would be warranted.

Additionally, exploration of applications in materials science, catalysis, and coordination chemistry could reveal new uses for this versatile compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume